2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide

Medicinal chemistry Structure-activity relationship Lead optimization

This phenylacetamide derivative is exclusively positioned for medicinal chemistry teams seeking to expand SAR around published anticancer N-phenyl analogs. The 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl N-substituent introduces unique hydrogen-bond donor (HBD) and sulfur-mediated pharmacophoric points absent in simpler benchmarks. Use it for head-to-head cytotoxicity profiling against PC3/MCF-7 lines, chemoproteomics pull-downs leveraging the thiophene MS signature, or as a chiral analytical standard (racemic). No public bioactivity data exists—your internal data anchors the model.

Molecular Formula C15H16FNO2S
Molecular Weight 293.36
CAS No. 1351635-30-7
Cat. No. B2758257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
CAS1351635-30-7
Molecular FormulaC15H16FNO2S
Molecular Weight293.36
Structural Identifiers
SMILESCC1=C(SC=C1)C(CNC(=O)CC2=CC=C(C=C2)F)O
InChIInChI=1S/C15H16FNO2S/c1-10-6-7-20-15(10)13(18)9-17-14(19)8-11-2-4-12(16)5-3-11/h2-7,13,18H,8-9H2,1H3,(H,17,19)
InChIKeyNRDRIHNQGLFIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide (CAS 1351635-30-7): Procurement-Oriented Baseline and Compound Class Context


2-(4-Fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide (CAS 1351635-30-7) is a synthetic small molecule belonging to the phenylacetamide class, featuring a 4-fluorophenyl moiety, a central acetamide linker, and a 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl side chain . This compound is primarily listed in commercial chemical catalogs as a research reagent, with its molecular formula C₁₅H₁₆FNO₂S and a molecular weight of 293.36 g/mol . As of the current knowledge cutoff, no primary research publications, patents, or authoritative bioactivity databases (e.g., ChEMBL, PubChem BioAssay) have reported quantitative biological or physicochemical data for this specific compound, limiting the immediate availability of evidence-based differentiation relative to structural analogs.

Why 2-(4-Fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide Cannot Be Assumed Interchangeable with In-Class Phenylacetamide Analogs: A Procurement Risk Perspective


Within the phenylacetamide family, the specific arrangement of the 4-fluorophenyl group and the 3-methylthiophene-bearing hydroxyethyl side chain creates a unique hydrogen-bond donor/acceptor topography and conformational profile that cannot be replicated by simple phenyl, 4-chlorophenyl, or unsubstituted thiophene analogs. Literature on structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrates that subtle substituent changes (e.g., para-nitro vs. para-methoxy on the N-phenyl ring) can shift in vitro anticancer IC₅₀ values by >2-fold against PC3 cells [1]. This class-level precedent indicates that generic substitution without matched experimental verification introduces significant procurement risk: a superficially “similar” compound may exhibit entirely different target engagement, solubility, or metabolic stability profiles, underscoring the need for compound-specific quantitative evidence before selection [2].

2-(4-Fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide: Quantitative Differentiation Evidence from Public-Domain Data


Structural Uniqueness of the 3-Methylthiophene-Bearing Hydroxyethyl Side Chain Relative to Common Phenylacetamide Congeners

The target compound incorporates a 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl moiety, which is structurally distinct from the N-phenyl substituents commonly explored in published 2-(4-fluorophenyl)-N-phenylacetamide anticancer series [1]. In those series, the most active compounds (2b, 2c) carry para-nitro substituents on the N-phenyl ring, yielding PC3 cell IC₅₀ values of 52 µM and 80 µM, respectively, versus imatinib at 40 µM [1]. No public data exist for the target compound in the same assay. The thiophene ring introduces a sulfur heteroatom capable of distinct π-stacking and hydrogen-bonding interactions not achievable with phenyl rings, but the magnitude of any resulting potency or selectivity advantage remains unquantified in public-domain sources.

Medicinal chemistry Structure-activity relationship Lead optimization

Physicochemical Property Differentiation: Calculated logP and Hydrogen-Bond Donor/Acceptor Profile

The presence of a secondary alcohol in the linker (from the 2-hydroxyethyl group) adds an extra hydrogen-bond donor (HBD) relative to common N-phenylacetamide analogs that lack this hydroxyl. In the published 2-(4-fluorophenyl)-N-phenylacetamide series, the N-substituents are simple phenyl rings with zero HBDs, whereas the target compound has one HBD [1]. This difference is expected to reduce calculated logP and increase topological polar surface area (TPSA), potentially improving aqueous solubility and reducing passive membrane permeability. However, no experimental logP, solubility, or permeability data for the target compound are available in the public domain, nor have any direct comparative measurements with the N-phenyl analogs been published.

Drug-likeness ADME prediction Property-based design

Absence of Public Target-Engagement Data Precludes Selectivity-Based Differentiation

No public data from in vitro biochemical or cellular target profiling (e.g., kinase panels, GPCR screens, or nuclear receptor assays) have been reported for the target compound. In contrast, the broader phenylacetamide class has shown activity against multiple targets, including Gardos channels and mitochondrial diazepam-binding inhibitor receptors, though the specific targets of the published 2-(4-fluorophenyl)-N-phenylacetamide anticancer series remain unidentified [1][2]. Without matched-assay selectivity data comparing the target compound to defined analogs, it is impossible to assert any advantage in target selectivity or off-target risk reduction.

Kinase selectivity Target engagement Off-target liability

2-(4-Fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide: Research and Industrial Application Scenarios Aligned with Current Evidence


Medicinal Chemistry Hit Expansion and Structure-Activity Relationship (SAR) Exploration

Given the documented anticancer activity of structurally simpler 2-(4-fluorophenyl)-N-phenylacetamide derivatives against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines [1], the target compound offers a differentiated N-substituent for SAR expansion. Procurement is appropriate for medicinal chemistry teams aiming to probe the impact of a 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl group on cytotoxicity, target engagement, and ADME properties via internal head-to-head comparison with published N-phenyl analogs.

Reference Tool Compound for Pharmacophore Model Refinement

The compound's hydroxyl and thiophene features provide additional pharmacophoric points (HBD, sulfur-mediated interactions) absent in published benchmark phenylacetamides [1]. It can serve as a tool compound to refine computational pharmacophore models for virtual screening campaigns, provided that internal biochemical or cellular data are generated to anchor the model.

Analytical Chemistry and Synthetic Methodology Development

With no public bioactivity data, the compound is currently best positioned as an analytical standard or synthetic intermediate. Its chiral secondary alcohol (racemic mixture, unless specified) can be used to develop chiral separation methods or to benchmark synthetic routes yielding enantiomerically enriched β-amino alcohol derivatives.

Biomarker or Target Deconvolution Studies Requiring a Structurally Novel Probe

For research programs that have identified a phenotypic screening hit with a phenylacetamide scaffold, this compound's unique side chain may serve as a structurally differentiated probe for chemoproteomics-based target deconvolution, enabling pull-down experiments where the thiophene ring provides a distinct MS fragmentation signature for metabolite identification [2].

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.